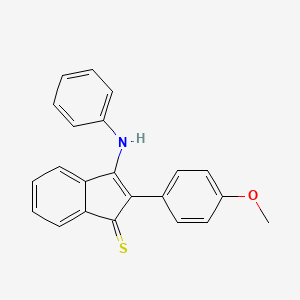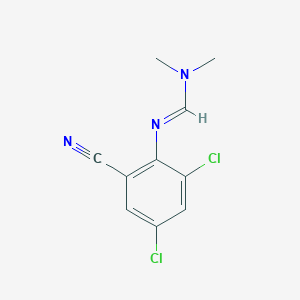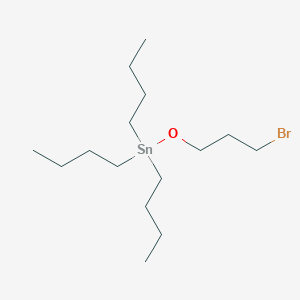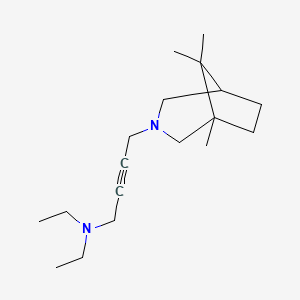
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique bicyclic structure and the presence of both alkyne and amine functional groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Introduction of the alkyne group via a Sonogashira coupling reaction.
- Alkylation of the amine group using diethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine exerts its effects depends on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4-(1,8,8-trimethyl-3-azabicyclo(3.2.1)oct-3-yl)-2-butyn-1-amine: can be compared with other bicyclic amines or compounds with similar functional groups, such as:
Uniqueness
Structural Uniqueness: The combination of a bicyclic core with an alkyne and amine functional group.
Functional Uniqueness: Potential for diverse chemical reactivity and biological activity.
Propiedades
Número CAS |
49832-51-1 |
|---|---|
Fórmula molecular |
C18H32N2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C18H32N2/c1-6-19(7-2)12-8-9-13-20-14-16-10-11-18(5,15-20)17(16,3)4/h16H,6-7,10-15H2,1-5H3 |
Clave InChI |
MHWFNYXJMLEDSD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCN1CC2CCC(C1)(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
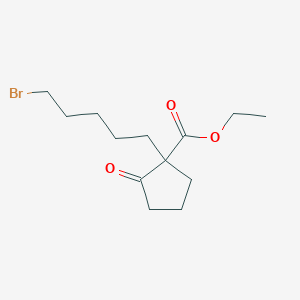
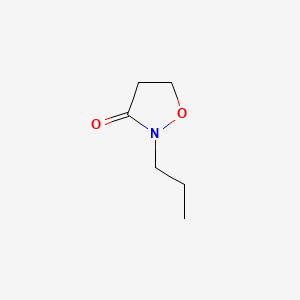

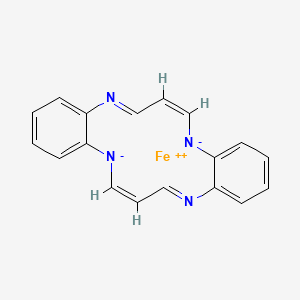
![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
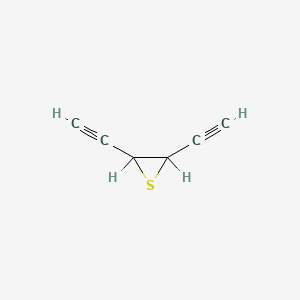
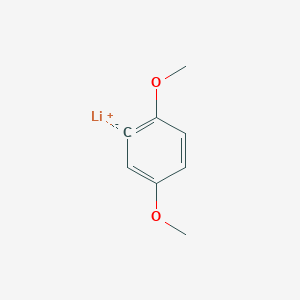
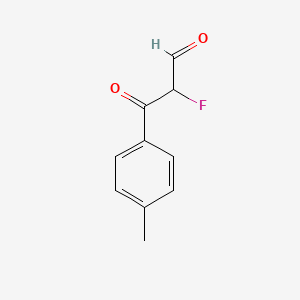
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)

